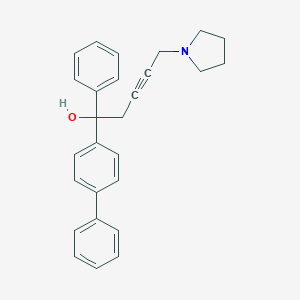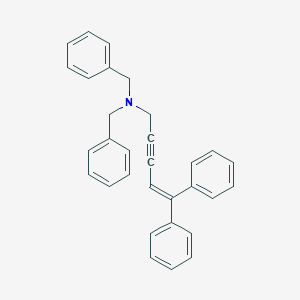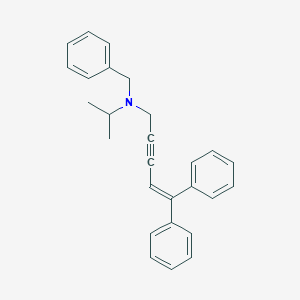![molecular formula C13H14N4O2S B286689 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286689.png)
6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. It is a triazole-thiadiazole derivative that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the field of medicinal chemistry are vast. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has anti-cancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Additionally, it has anti-microbial activity against various bacterial and fungal strains. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that it exerts its biological activities by interacting with specific molecular targets in the cells. For example, its anti-inflammatory activity may be due to its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of pro-inflammatory mediators. Its anti-cancer activity may be due to its ability to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied extensively. It has been shown to modulate various signaling pathways in the cells, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival. It also affects the expression of various genes and proteins that are involved in cell proliferation, differentiation, and apoptosis. In terms of physiological effects, it has been shown to reduce inflammation and pain in animal models of arthritis and to inhibit tumor growth in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various cellular processes. Additionally, its synthetic accessibility and relative stability make it a suitable compound for large-scale synthesis and storage. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings. It is important to carefully evaluate its safety profile and dose-response relationship before using it in any experiments.
Zukünftige Richtungen
There are several future directions for the research on 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the elucidation of its mechanism of action at the molecular level, which may lead to the identification of new molecular targets for drug discovery. Additionally, the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases should be explored. Finally, its potential applications in other fields, such as agriculture and environmental science, should be investigated.
Synthesemethoden
The synthesis of 6-(Ethoxymethyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in various research articles. One of the most common methods involves the reaction of 4-methoxyphenyl hydrazine with ethyl 2-(bromomethyl)acrylate to form the intermediate compound, which is then treated with thiosemicarbazide to yield the final product. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
Eigenschaften
Molekularformel |
C13H14N4O2S |
|---|---|
Molekulargewicht |
290.34 g/mol |
IUPAC-Name |
6-(ethoxymethyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4O2S/c1-3-19-8-11-16-17-12(14-15-13(17)20-11)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
SZHBOYPTVZULCA-UHFFFAOYSA-N |
SMILES |
CCOCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CCOCC1=NN2C(=NN=C2S1)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N'-di[(9Z)-1,3,4,10-tetrahydroacridin-9(2H)-ylidene]hexane-1,6-diamine](/img/structure/B286613.png)




![methyl 5-[3-(anilinocarbonyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl]-3-hydroxypentanoate](/img/structure/B286631.png)





![1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone](/img/structure/B286641.png)